molecular formula C16H15NO B8673825 N-(4-methoxyphenyl)-3-phenylprop-2-en-1-imine

N-(4-methoxyphenyl)-3-phenylprop-2-en-1-imine

Cat. No.: B8673825
M. Wt: 237.30 g/mol
InChI Key: MBPYUPPKESSJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-3-phenylprop-2-en-1-imine is an organic compound that belongs to the class of imines It is characterized by the presence of a phenyl group attached to a propenylidene moiety, which is further connected to a methoxyaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-phenylprop-2-en-1-imine typically involves the condensation reaction between 4-methoxyaniline and cinnamaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-phenylprop-2-en-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(4-methoxyphenyl)-3-phenylprop-2-en-1-imine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-phenylprop-2-en-1-imine involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, DNA, and other biomolecules, potentially altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-phenyl-2-propenylidene)aniline: Similar structure but lacks the methoxy group.

    N-(3-phenyl-2-propenylidene)dodecanohydrazide: Contains a longer alkyl chain.

    2-(2-methylphenoxy)-N’-(2-methyl-3-phenyl-2-propenylidene)acetohydrazide: Contains additional functional groups.

Uniqueness

N-(4-methoxyphenyl)-3-phenylprop-2-en-1-imine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and potentially improve its interaction with biological targets.

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-phenylprop-2-en-1-imine

InChI

InChI=1S/C16H15NO/c1-18-16-11-9-15(10-12-16)17-13-5-8-14-6-3-2-4-7-14/h2-13H,1H3

InChI Key

MBPYUPPKESSJGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC=CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

p-Anisidine (12.32 g) is dissolved in 160 ml of methylene chloride and 20 g of anhydrous magnesium sulfate is added. The mixture is cooled in an ice bath and 13.22 g of transcinnamaldehyde is added. The mixture is stirred under nitrogen for 2 hours and then filtered. The filtrate is evaporated to give a solid. The crude product is recrystallized from methylene chloride-petroleum ether to give 20.96 g of the title compound as a solid.
Quantity
12.32 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
13.22 g
Type
reactant
Reaction Step Three

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